5-Methoxy-4-methylocta-1,7-dien-4-OL
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Overview
Description
5-Methoxy-4-methylocta-1,7-dien-4-OL is an organic compound with the molecular formula C10H18O2 It is a derivative of octadiene, featuring methoxy and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylocta-1,7-dien-4-OL can be achieved through several methods. One common approach involves the reaction of myrcene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylocta-1,7-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Methoxy-4-methylocta-1,7-dien-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methylocta-1,7-dien-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
Perillyl alcohol: Another monoterpene alcohol with similar structural features.
Limonene: A related compound with a similar carbon skeleton but lacking the methoxy group.
Geraniol: Shares the octadiene backbone but differs in functional groups.
Uniqueness
5-Methoxy-4-methylocta-1,7-dien-4-OL is unique due to its specific combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
67694-61-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methoxy-4-methylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(12-4)10(3,11)8-6-2/h5-6,9,11H,1-2,7-8H2,3-4H3 |
InChI Key |
PPXSYQLIYUJSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C(CC=C)OC)O |
Origin of Product |
United States |
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